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Executive Summary
EN6 is a novel small-molecule covalent activator of autophagy that directly targets the

lysosomal vacuolar H+-ATPase (v-ATPase). By covalently modifying a specific cysteine residue

on the ATP6V1A subunit, EN6 uncouples the v-ATPase from the Rag GTPase complex, leading

to the inhibition of mTORC1 signaling and the robust activation of autophagy.[1][2][3] This

unique mechanism of action not only triggers cellular clearance pathways but also enhances

lysosomal acidification, making EN6 a promising therapeutic candidate for a range of

pathologies, including neurodegenerative diseases characterized by protein aggregation.[1][2]

[3] This document provides a comprehensive overview of the mechanism of action of EN6, its

effects on lysosomal v-ATPase, detailed experimental protocols for its study, and a summary of

key quantitative data.

Introduction to EN6 and Lysosomal v-ATPase
The lysosome is a critical organelle responsible for cellular degradation and recycling through

the process of autophagy.[1][3] The vacuolar H+-ATPase (v-ATPase) is a multi-subunit protein

complex embedded in the lysosomal membrane that actively transports protons into the

lysosomal lumen, thereby maintaining the acidic environment essential for the activity of

lysosomal hydrolases.[4][5] Beyond its role in pH homeostasis, the v-ATPase also functions as

a nutrient sensor, signaling to the mechanistic target of rapamycin complex 1 (mTORC1) to

regulate cell growth and autophagy.[4][6]
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EN6 has been identified as a potent, cell-permeable, and covalent activator of autophagy.[1][2]

It selectively targets cysteine 277 (C277) in the ATP6V1A subunit of the v-ATPase.[1][2][3] This

covalent modification induces a conformational change in the v-ATPase, leading to its

functional and physical decoupling from the Ragulator-Rag GTPase complex.[1][4] This

disruption prevents the recruitment and activation of mTORC1 at the lysosomal surface,

thereby lifting the inhibitory brake on autophagy.[1][4]

Mechanism of Action of EN6
The primary mechanism of action of EN6 involves its covalent interaction with the ATP6V1A

subunit of the v-ATPase. This targeted modification has two major downstream consequences:

Inhibition of mTORC1 Signaling: Under normal nutrient-rich conditions, the v-ATPase

interacts with the Ragulator-Rag GTPase complex to recruit and activate mTORC1 at the

lysosomal membrane.[4] Activated mTORC1 phosphorylates and inhibits key initiators of

autophagy, such as ULK1 and TFEB.[4] By covalently binding to C277 of ATP6V1A, EN6
disrupts the v-ATPase-Ragulator interaction, leading to the release of mTORC1 from the

lysosome and its subsequent inactivation.[1][4] This inactivation results in the

dephosphorylation and activation of ULK1 and TFEB, initiating the autophagic process.[1][4]

Enhanced Lysosomal Acidification: Intriguingly, beyond its effects on mTORC1 signaling,

EN6 has been shown to directly stimulate the proton-pumping activity of the v-ATPase.[1][7]

This leads to increased acidification of the lysosomal lumen, which further enhances the

degradative capacity of the lysosome by optimizing the function of acid-dependent

hydrolases.[1]

The dual action of EN6—simultaneously inhibiting the anti-autophagic mTORC1 pathway and

boosting the catalytic activity of the lysosome—positions it as a powerful tool for enhancing

cellular clearance mechanisms.[1][4]

Quantitative Data on EN6 Activity
The following table summarizes the key quantitative data reported for the activity of EN6.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b607304?utm_src=pdf-body
https://www.selleck.co.jp/products/en6.html
https://bio-protocol.org/en/bpdetail?id=1827&type=0
https://www.selleck.co.jp/products/en6.html
https://bio-protocol.org/en/bpdetail?id=1827&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC6641988/
https://www.selleck.co.jp/products/en6.html
https://en.bio-protocol.org/en/bpdetail?id=1827&type=0
https://www.selleck.co.jp/products/en6.html
https://en.bio-protocol.org/en/bpdetail?id=1827&type=0
https://www.benchchem.com/product/b607304?utm_src=pdf-body
https://www.benchchem.com/product/b607304?utm_src=pdf-body
https://en.bio-protocol.org/en/bpdetail?id=1827&type=0
https://en.bio-protocol.org/en/bpdetail?id=1827&type=0
https://www.benchchem.com/product/b607304?utm_src=pdf-body
https://www.selleck.co.jp/products/en6.html
https://en.bio-protocol.org/en/bpdetail?id=1827&type=0
https://www.selleck.co.jp/products/en6.html
https://en.bio-protocol.org/en/bpdetail?id=1827&type=0
https://www.benchchem.com/product/b607304?utm_src=pdf-body
https://www.selleck.co.jp/products/en6.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_mTOR_Inhibition_by_Rapamycin.pdf
https://www.selleck.co.jp/products/en6.html
https://www.benchchem.com/product/b607304?utm_src=pdf-body
https://www.selleck.co.jp/products/en6.html
https://en.bio-protocol.org/en/bpdetail?id=1827&type=0
https://www.benchchem.com/product/b607304?utm_src=pdf-body
https://www.benchchem.com/product/b607304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Species/System Reference

IC50 for recombinant

human ATP6V1A

protein

1.7 μM Human (recombinant) [1][3]

Effective

concentration for

blocking mTORC1

lysosomal localization

25 μM HEK293A cells [2]

Effective

concentration for

activating v-ATPase

and lysosome

acidification

50 μM HEK293A cells [2]

Reduction of IPTG-

induced TDP-43

aggregates

75%
U2OS osteosarcoma

cell line
[2]

Effective in vivo dose

for mTORC1 inhibition
50 mg/kg (i.p.) C57BL/6 mice [2]

Signaling Pathways and Experimental Workflows
Signaling Pathway of EN6 Action
The following diagram illustrates the signaling pathway through which EN6 exerts its effects on

mTORC1 and autophagy.
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Start: Inducible protein
aggregate cell line

(e.g., GFP-TDP43 U2OS)

Induce protein aggregate
expression (e.g., with IPTG)

Treat cells with:
- Vehicle Control

- EN6
- EN6 + Bafilomycin A1

Incubate for a defined
period (e.g., 7 hours)

Fix cells and stain
nuclei (e.g., with DAPI)

Acquire images using
fluorescence microscopy

Quantify the number and
intensity of protein aggregates

End: Compare aggregate levels
between treatment groups

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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